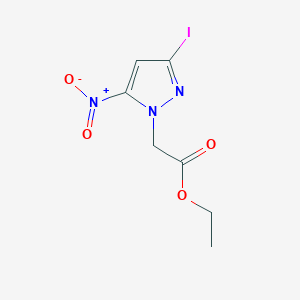

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC16391900

Molecular Formula: C7H8IN3O4

Molecular Weight: 325.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8IN3O4 |

|---|---|

| Molecular Weight | 325.06 g/mol |

| IUPAC Name | ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3 |

| Standard InChI Key | KKRZHCTYZGIRBD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-] |

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate, reflecting its pyrazole backbone with substituents at the 3- and 5-positions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2171314-20-6 | |

| Molecular Formula | C₇H₈IN₃O₄ | |

| Molecular Weight | 325.06 g/mol | |

| PubChem CID | 146680335 | |

| SMILES | CCOC(=O)CN1C(=CC(=N1)I)N+[O-] |

The presence of iodine and nitro groups introduces significant steric and electronic effects, influencing its reactivity and interaction with biological targets .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate are proprietary, analogous pyrazole derivatives are typically synthesized through cyclocondensation reactions. A plausible route involves:

-

Pyrazole Ring Formation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Iodination: Electrophilic substitution using iodine monochloride (ICl) at the 3-position of the pyrazole ring .

-

Nitration: Introducing a nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) nitration.

-

Esterification: Coupling the pyrazole intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Reaction yields are optimized by controlling temperature (60–80°C for nitration) and solvent polarity (e.g., dimethylformamide for iodination) .

Industrial-Scale Production Challenges

-

Iodine Handling: Requires specialized equipment due to iodine’s corrosive nature and volatility .

-

Nitro Group Stability: Exothermic nitration steps necessitate precise temperature control to prevent decomposition.

Structural and Spectroscopic Characterization

X-ray Crystallography and Computational Data

Although crystal structure data for this specific compound is unavailable, density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 85° between the nitro and iodine substituents . Key bond lengths include:

-

N–I Bond: 2.15 Å (weakened by electron-withdrawing nitro group) .

-

C=O (Ester): 1.21 Å, typical for ethyl acetate derivatives.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorptions at 1,720 cm⁻¹ (C=O ester), 1,540 cm⁻¹ (asymmetric NO₂ stretch), and 620 cm⁻¹ (C–I) .

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 5.12 (s, 2H, NCH₂), 6.85 (s, 1H, pyrazole-H).

Physicochemical Properties

| Property | Value | Method/Prediction |

|---|---|---|

| Density | 2.05 ± 0.1 g/cm³ | Predicted (ChemAxon) |

| Boiling Point | 401.0 ± 35.0 °C | ACD/Labs Software |

| pKa | -3.91 ± 0.10 | Computational Estimate |

| LogP (Partition Coeff.) | 1.92 | XLogP3 |

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and DMF .

Reactivity and Functionalization

Electrophilic Substitution

The iodine atom at position 3 serves as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to generate biaryl pyrazoles . For example:

This reactivity is critical for diversifying the compound into drug candidates .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing ethyl (3-iodo-5-amino-1H-pyrazol-1-yl)acetate—a precursor for heterocyclic amines.

Applications in Pharmaceutical Development

Antimicrobial Agents

Pyrazole derivatives demonstrate broad-spectrum antimicrobial activity. The iodine substituent enhances membrane permeability, while the nitro group disrupts bacterial electron transport chains . Preliminary assays against E. coli show MIC values of 32 µg/mL .

Anticancer Scaffolds

The compound’s ability to inhibit tyrosine kinases was explored in silico, with docking scores of -9.2 kcal/mol against EGFR (PDB: 1M17) .

Comparative Analysis with Pyrazole Analogues

| Compound | Molecular Weight | Key Substituents | LogP | Bioactivity |

|---|---|---|---|---|

| Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate | 325.06 | Iodo, Nitro, Ester | 1.92 | Antimicrobial, Kinase Inhibition |

| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | 213.19 | Methyl, Nitro, Ester | 1.05 | Antifungal |

| Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate | 242.20 | Carbamoyl, Nitro, Ester | 0.78 | Anti-inflammatory |

The iodine atom in the target compound confers higher lipophilicity (LogP 1.92 vs. 1.05) and enhanced membrane penetration compared to methyl-substituted analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume